molecular formula C7H8N2O2 B14240522 N-Hydroxy-1-(4-nitrosophenyl)methanamine CAS No. 337905-57-4

N-Hydroxy-1-(4-nitrosophenyl)methanamine

Cat. No.: B14240522
CAS No.: 337905-57-4
M. Wt: 152.15 g/mol
InChI Key: KZHMRBOAWDOXAA-UHFFFAOYSA-N
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Description

N-Hydroxy-1-(4-nitrosophenyl)methanamine is a substituted methanamine derivative featuring a nitroso (-NO) group at the para position of the phenyl ring and a hydroxylamine (-NHOH) functional group. The nitroso group is associated with reactivity and toxicity concerns, as seen in nitrosamines like N-Nitrosodimethylamine (NDMA) . The hydroxylamine moiety may influence solubility and redox behavior compared to non-hydroxylated analogs .

Properties

CAS No.

337905-57-4

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-[(4-nitrosophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8N2O2/c10-8-5-6-1-3-7(9-11)4-2-6/h1-4,8,10H,5H2

InChI Key

KZHMRBOAWDOXAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNO)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-(4-nitrosophenyl)methanamine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents under controlled conditions. One common method includes the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the desired compound . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly processes. For instance, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-(4-nitrosophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The table below compares N-Hydroxy-1-(4-nitrosophenyl)methanamine with structurally related methanamine derivatives, focusing on substituents and functional groups:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Formula Key Properties/Activities References
This compound 4-Nitroso (-NO) -NHOH (hydroxylamine) C₇H₈N₂O₂ Likely polar, redox-active; potential mutagenicity due to nitroso group Inferred
N-Hydroxy-1-(4-methoxyphenyl)methanamine 4-Methoxy (-OCH₃) -NHOH C₈H₁₁NO₂ Increased solubility in polar solvents; reduced reactivity compared to nitroso analogs
N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine 4-Nitro (-NO₂) -NH-benzimidazole C₁₄H₁₂N₄O₂ Electron-withdrawing nitro group may enhance binding to biological targets; evaluated for phytotoxicity
(R)-1-(4-Chlorophenyl)-N-methylethanamine HCl 4-Chloro (-Cl) -NHCH₃ (methylamine) C₉H₁₃ClN·HCl Crystalline solid; chiral center influences biological activity; used in pharmacological studies
N-Nitrosodimethylamine (NDMA) Dimethyl (-CH₃) -N-NO C₂H₆N₂O Carcinogenic; boiling point 151–153°C; soluble in water and lipids

Physicochemical Properties

  • Solubility: The hydroxylamine group in this compound likely enhances solubility in polar solvents (e.g., methanol, water) compared to NDMA, which is both water- and lipid-soluble . Methoxy-substituted analogs (e.g., N-Hydroxy-1-(4-methoxyphenyl)methanamine) exhibit similar polarity-driven solubility .
  • Stability : Nitroso groups are prone to photodegradation and thermal decomposition. NDMA, for example, decomposes at elevated temperatures (>150°C) . The hydroxylamine moiety may introduce additional instability due to redox sensitivity.

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